molecular formula C11H14O3 B3328821 Methyl 2-hydroxy-3-isopropylbenzoate CAS No. 52159-64-5

Methyl 2-hydroxy-3-isopropylbenzoate

Cat. No. B3328821
CAS RN: 52159-64-5
M. Wt: 194.23 g/mol
InChI Key: TZJOTDHMGVBGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-3-isopropylbenzoate (MIPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is soluble in both organic and aqueous solvents. MIPB has been studied for its biochemical and physiological effects, and has been used in lab experiments for its advantages and limitations.

Scientific Research Applications

Methyl 2-hydroxy-3-isopropylbenzoate has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of metabolic pathways. Methyl 2-hydroxy-3-isopropylbenzoate has also been used in the study of cellular signaling pathways and in the study of the effects of drugs on the body. Methyl 2-hydroxy-3-isopropylbenzoate has also been used in the study of the effects of environmental pollutants on the body.

Mechanism of Action

Methyl 2-hydroxy-3-isopropylbenzoate functions as an inhibitor of enzymes. It binds to the active site of an enzyme, preventing the enzyme from binding to its substrate and thus preventing the reaction from taking place. Methyl 2-hydroxy-3-isopropylbenzoate also functions as an inhibitor of metabolic pathways. It binds to the active site of a metabolic pathway, preventing the pathway from functioning normally.
Biochemical and Physiological Effects
Methyl 2-hydroxy-3-isopropylbenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, metabolic pathways, and cellular signaling pathways. It has also been found to decrease the production of certain hormones, such as insulin and glucagon. Methyl 2-hydroxy-3-isopropylbenzoate has also been found to induce apoptosis in certain cells, as well as to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 2-hydroxy-3-isopropylbenzoate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also a highly soluble compound and is relatively stable. However, Methyl 2-hydroxy-3-isopropylbenzoate also has several limitations. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for Methyl 2-hydroxy-3-isopropylbenzoate research. One potential direction is the study of its effects on other enzymes and metabolic pathways. Another potential direction is the study of its effects on cellular signaling pathways. Another potential direction is the study of its effects on the production of hormones. Additionally, further research could be conducted on the effects of Methyl 2-hydroxy-3-isopropylbenzoate on the growth of cancer cells and the induction of apoptosis. Finally, further research could be conducted on the use of Methyl 2-hydroxy-3-isopropylbenzoate in the study of environmental pollutants.

properties

IUPAC Name

methyl 2-hydroxy-3-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJOTDHMGVBGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-isopropylbenzoate

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-3-isopropylbenzoic acid (4.5 g, 25 mmol) in MeOH (75 mL) is added 10 drops of sulfuric acid and the mixture is heated in an oil bath at 45° C. for 18 h. Extra sulfuric acid (10 drops) is added and the mixture is heated again at 60° C. for 18 h. Solvent is evaporated under reduced pressure and the residue is dissolved in EtOAc. The organic phase is then washed with saturated NaHCO3 (4×), water (1×) and brine and is dried with Na2SO4 and MgSO4, and concentrated. The residue is purified by flash column chromatography to give the title compound as an oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
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reactant
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0 (± 1) mol
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catalyst
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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